![molecular formula C18H15N5O4S B2363273 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide CAS No. 2034521-13-4](/img/structure/B2363273.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of sulfonamide derivatives, including quinoline-sulfonamides, has been a focus due to their wide range of biological activities. For instance, a study by Hafez et al. (1994) explored the synthesis of 8-quinolinyloxy-5-sulfonamide derivatives, inspired by the known biological activities of 1,3,4-oxadiazoles and the quinoline moiety, which are recognized for their bactericidal, fungicidal, and bioregulatory properties (Hafez, A. A., Geies, A., Hozien, Z. A., & Khalil, Z. H., 1994). Furthermore, Ghorab et al. (2014) discussed novel thiophene derivatives with sulfonamide, isoxazole, quinoline, and other moieties, showcasing potential anticancer agents against human breast cancer cell lines, emphasizing the diverse pharmacological interest in sulfonamide derivatives (Ghorab, M., Bashandy, M. S., & Alsaid, M. S., 2014).
Enzymatic Activation and Metabolic Studies
The role of sulfonamide derivatives in enzymatic activation and metabolic processes has also been examined. For example, Davis et al. (1993) studied the phase II activation of N-hydroxylamines by cytosolic acetyltransferase, highlighting the metabolic activation pathways of certain heterocyclic amines and their implications for DNA adduct formation and carcinogenicity (Davis, C., Schut, H., & Snyderwine, E., 1993).
Antimicrobial and Anticancer Applications
Sulfonamide derivatives have shown significant promise as antimicrobial and anticancer agents. Refaat et al. (2004) synthesized novel quinoxalines with antimicrobial activity, demonstrating the therapeutic potential of these compounds (Refaat, H. M., Moneer, A. A., & Khalil, O. M., 2004). Poudapally et al. (2017) explored quinazoline-sulfonamides as anti-cancer agents, offering insights into the structural preferences and cytotoxic affinities of these compounds against various cancer cell lines (Poudapally, S., Battu, S., Velatooru, L., Bethu, M., Janapala, V. R., Sharma, S., Sen, S., Pottabathini, N., Iska, V. B. R., & Katangoor, V., 2017).
Theoretical and Computational Investigations
Computational studies have furthered the understanding of sulfonamide derivatives' mechanisms of action and potential therapeutic applications. Fahim et al. (2021) conducted a theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking studies, demonstrating the versatility of sulfonamide derivatives in drug design (Fahim, A. M., & Ismael, E. H. I., 2021).
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-28(25,15-5-1-3-12-4-2-8-19-17(12)15)20-10-16-21-18(23-27-16)13-9-14(26-22-13)11-6-7-11/h1-5,8-9,11,20H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXUABGNLWOEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.